2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide
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Overview
Description
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide is a complex organic compound characterized by its unique triazole and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide typically involves multiple stepsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: Halogenation or alkylation reactions can introduce new substituents to the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various alkyl or halogen groups .
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The triazole ring and hydrazide group can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
- **N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Uniqueness
Compared to similar compounds, 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C28H29ClN6O3S |
---|---|
Molecular Weight |
565.1 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C28H29ClN6O3S/c1-4-34(5-2)23-11-6-20(25(36)16-23)17-30-31-26(37)18-39-28-33-32-27(19-7-14-24(38-3)15-8-19)35(28)22-12-9-21(29)10-13-22/h6-17,36H,4-5,18H2,1-3H3,(H,31,37)/b30-17+ |
InChI Key |
ZOGIMHGAMNLNLP-OCSSWDANSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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